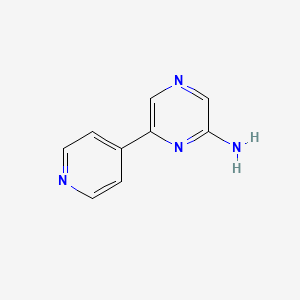

2-Amino-6-(4-pyridyl)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-6-(4-pyridyl)pyrazine is a heterocyclic compound containing nitrogen atoms in its structure. It is a derivative of pyrazine, which is known for its applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both amino and pyridyl groups in its structure makes it a versatile compound with potential biological and chemical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-pyridyl)pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst can yield this compound. Another method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to facilitate the formation of the desired pyrazine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

2-Amino-6-(4-pyridyl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

Substitution: The amino and pyridyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated pyrazines.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-amino-6-(4-pyridyl)pyrazine exhibit potent anticancer properties. For instance, compounds derived from pyrazine structures have shown inhibitory effects against various cancer cell lines, including MCF-7 and HeLa cells, with IC50 values indicating significant cytotoxicity. In particular, studies have reported IC50 values as low as 0.9 μM for drug-resistant cancer cells, suggesting that modifications to the pyrazine core can enhance efficacy against resistant strains .

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity. Various derivatives have been synthesized and tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics. For example, certain derivatives exhibited MIC values lower than those of ampicillin, highlighting their potential as new antimicrobial agents .

Neurological Applications

Recent studies have explored the neuroprotective effects of pyrazine derivatives. Compounds containing the this compound structure have been implicated in reducing neuronal damage in models of oxidative stress and ischemia. For instance, one study demonstrated that specific derivatives could significantly reduce infarct size in cerebral ischemia-reperfusion models, suggesting potential applications in treating neurodegenerative diseases .

Cardiovascular Applications

Compounds related to this compound have been investigated for their role as selective adenosine receptor agonists. These compounds can modulate cardiovascular functions by selectively activating adenosine A1 and A2 receptors, which are crucial in regulating heart rate and myocardial oxygen consumption. Notably, capadenoson, a compound derived from this scaffold, has completed Phase II clinical trials for treating atrial fibrillation and stable angina .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for various substitutions at different positions on the pyrazine ring. This structural flexibility enables the development of a library of compounds with tailored biological activities. Recent advances in synthetic methodologies have facilitated the rapid generation of these derivatives, enhancing their screening for pharmacological properties .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Anticancer | IC50 values as low as 0.9 μM against resistant cancer cells |

| Antimicrobial | MIC values lower than ampicillin against several bacterial strains |

| Neuroprotective | Significant reduction in neuronal damage in ischemia models |

| Cardiovascular | Selective activation of adenosine receptors with therapeutic potential |

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Research : A study focused on synthesizing a series of pyrazine derivatives that showed enhanced activity against drug-resistant cancer cell lines, demonstrating the compound's potential in overcoming chemotherapy resistance.

- Neuroprotection : In preclinical trials, specific derivatives were tested for their ability to protect neurons from oxidative stress-induced damage, showing promising results that warrant further investigation for neurodegenerative diseases.

- Cardiovascular Trials : Clinical trials involving capadenoson have illustrated its effectiveness in managing atrial fibrillation, providing a clear pathway from laboratory research to clinical application.

作用機序

The mechanism of action of 2-Amino-6-(4-pyridyl)pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects. Molecular docking studies and computational models are often used to predict and analyze these interactions .

類似化合物との比較

Similar Compounds

2-Amino-6-chloropyrazine: Another pyrazine derivative with similar structural features but different chemical properties.

Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.

Uniqueness

2-Amino-6-(4-pyridyl)pyrazine is unique due to the presence of both amino and pyridyl groups, which confer distinct chemical reactivity and biological activity

生物活性

2-Amino-6-(4-pyridyl)pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₀N₄. The compound features a pyrazine ring substituted with an amino group and a 4-pyridyl group, which enhances its reactivity and biological potential.

Target Interactions

Research indicates that similar compounds, such as 2-amino-6-chloropyrazine, interact with cyclin-dependent kinase 2 (CDK2), suggesting that this compound may exhibit similar interactions. These interactions can influence various biochemical pathways related to cell cycle regulation and apoptosis.

Biochemical Pathways

The compound has been linked to several biological activities, including:

- Antimicrobial : Exhibits activity against various pathogens.

- Anticancer : Shows potential in inhibiting cancer cell proliferation.

- Antiviral : May inhibit viral replication through interaction with viral enzymes .

Antimicrobial Activity

Studies have shown that this compound can form complexes with metal ions, enhancing its antimicrobial properties. For instance, complexes with copper or silver ions have demonstrated increased efficacy compared to the uncoordinated ligand.

Anticancer Properties

The compound has been evaluated for its anticancer activity across various cancer cell lines. Notably, it has shown significant antiproliferative effects against human prostate cancer cells (PC-3) and breast cancer cells (MCF-7). The IC₅₀ values for these activities are summarized in Table 1.

Antimalarial Activity

Research indicates that pyrazine derivatives exhibit antiplasmodial activity against Plasmodium falciparum, with IC₅₀ values in the nanomolar range. Although specific data for this compound is limited, structural similarities suggest potential efficacy .

Case Studies

- Anticancer Activity : A study evaluated the effects of various pyrazine derivatives on human cancer cell lines, revealing that compounds similar to this compound exhibited significant cytotoxicity against PC-3 cells, indicating promising anticancer properties .

- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of metal complexes formed with this compound, demonstrating enhanced activity against Gram-positive and Gram-negative bacteria compared to the free ligand.

Applications in Research

This compound serves as a crucial building block in medicinal chemistry for synthesizing more complex heterocyclic compounds. Its applications extend to:

特性

IUPAC Name |

6-pyridin-4-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-6-12-5-8(13-9)7-1-3-11-4-2-7/h1-6H,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCJAYLFLSRCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。